4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
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Overview
Description
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is part of the furoquinoline alkaloid family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline typically involves the reaction of appropriate quinoline derivatives with methoxy and isopentenyl groups under controlled conditions . One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired furoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furoquinoline alkaloids, such as:
- 4-Methoxyfuro[2,3-b]quinoline
- 8-(2-Isopentenyloxy)-4,7-dimethoxyfuro[2,3-b]quinoline
- Iso-haplopine-3,3’-dimethylallylether
Uniqueness
4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
81536-07-4 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4,7-dimethoxy-8-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-17-14(20-3)6-5-12-15(17)19-18-13(8-10-23-18)16(12)21-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
ZSVIPVROCXPGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=CC2=C1N=C3C(=C2OC)C=CO3)OC)C |
Origin of Product |
United States |
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